Cas no 2034597-64-1 (3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide)

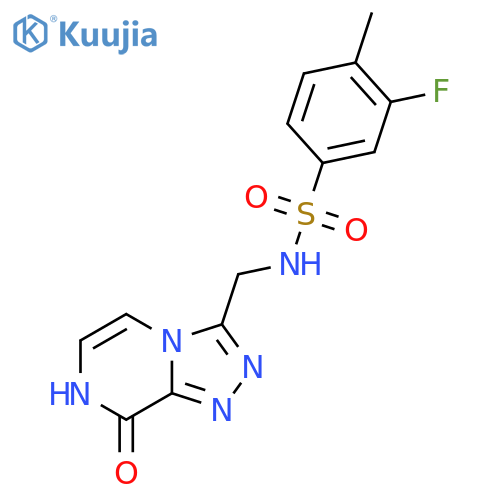

2034597-64-1 structure

商品名:3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide

- F6524-4751

- 3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide

- AKOS032460075

- 2034597-64-1

- 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide

- 3-fluoro-4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide

-

- インチ: 1S/C13H12FN5O3S/c1-8-2-3-9(6-10(8)14)23(21,22)16-7-11-17-18-12-13(20)15-4-5-19(11)12/h2-6,16H,7H2,1H3,(H,15,20)

- InChIKey: ANTYJFFIOJDWMC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=C(C=1)F)(NCC1=NN=C2C(NC=CN12)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 337.06448860g/mol

- どういたいしつりょう: 337.06448860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 593

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 114Ų

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6524-4751-5mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-20mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-10mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-40mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-100mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-75mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-3mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-20μmol |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-2mg |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6524-4751-5μmol |

3-fluoro-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide |

2034597-64-1 | 5μmol |

$63.0 | 2023-09-08 |

3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2034597-64-1 (3-fluoro-N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-4-methylbenzene-1-sulfonamide) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬